![molecular formula C23H22ClN7O3 B2383874 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 920411-11-6](/img/structure/B2383874.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
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Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C23H22ClN7O3 and its molecular weight is 479.93. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
The compound has been explored for its antimicrobial activities. Research into 1,2,4-triazole derivatives, including those similar in structure to the mentioned compound, has shown promising results against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives and found some of these compounds exhibited good or moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents Bektaş et al., 2007.
Anticancer Activity
The potential anticancer properties of related triazole derivatives have also been investigated. Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives and evaluated their anticancer activities against breast cancer cells. Some compounds demonstrated significant antiproliferative effects, suggesting that modifications to the triazole core could yield promising candidates for cancer therapy Yurttaş et al., 2014.
Antifungal and Enzyme Inhibitory Activities
Mermer et al. (2018) explored the biological activities of 1,2,4-triazole derivatives containing a piperazine nucleus, revealing antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds were synthesized using green chemistry techniques and showed promising enzyme inhibitory potentials, validated through molecular docking Mermer et al., 2018.
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-18-4-2-3-5-19(18)34-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)17-8-6-16(24)7-9-17/h2-9,15H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLBDMJITSXRAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone |
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